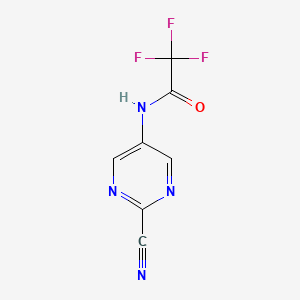
2-Cyano-5-(trifluoroacetylamino)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(trifluoroacetylamino)pyrimidine is a chemical compound with the molecular formula C7H3F3N4O and a molecular weight of 216.12 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with cyano and trifluoroacetylamino groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-Cyano-5-(trifluoroacetylamino)pyrimidine typically involves the reaction of 2-cyanopyrimidine with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
2-Cyano-5-(trifluoroacetylamino)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano and trifluoroacetylamino groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyano-5-(trifluoroacetylamino)pyrimidine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyano-5-(trifluoroacetylamino)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The cyano and trifluoroacetylamino groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Cyano-5-(trifluoroacetylamino)pyrimidine can be compared with other similar compounds, such as:
2-Cyano-5-(trifluoromethylamino)pyrimidine: This compound has a trifluoromethylamino group instead of a trifluoroacetylamino group, leading to different chemical properties and reactivity.
2-Cyano-5-(acetylamino)pyrimidine: The presence of an acetylamino group instead of a trifluoroacetylamino group results in different biological activity and applications.
The uniqueness of this compound lies in its trifluoroacetylamino group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H3F3N4O |
|---|---|
Peso molecular |
216.12 g/mol |
Nombre IUPAC |
N-(2-cyanopyrimidin-5-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H3F3N4O/c8-7(9,10)6(15)14-4-2-12-5(1-11)13-3-4/h2-3H,(H,14,15) |
Clave InChI |
ALSRVWRROVKLQE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C#N)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride](/img/structure/B11888822.png)
![(R)-3'-Fluorospiro[oxirane-2,4'-pyrrolo[3,2,1-de][1,5]naphthyridin]-7'(5'H)-one](/img/structure/B11888831.png)
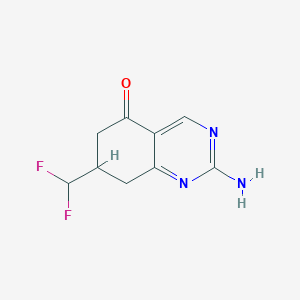
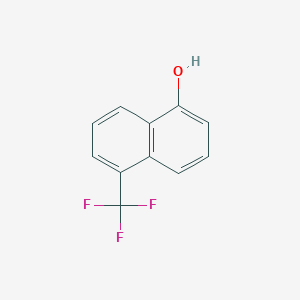
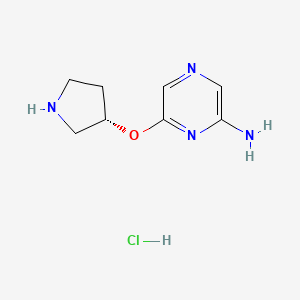
![8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11888861.png)

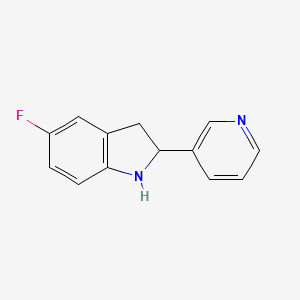
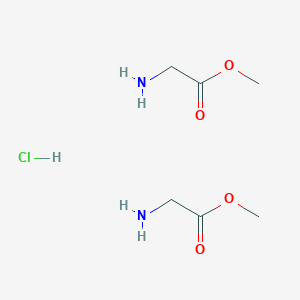




![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
